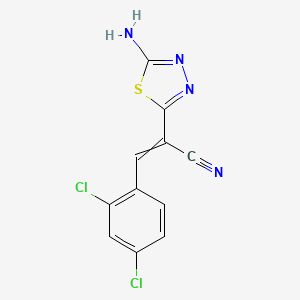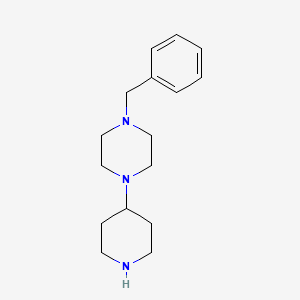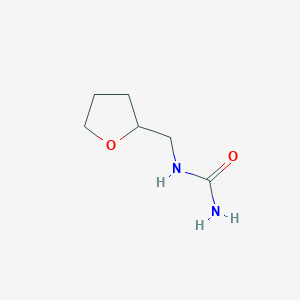
3-Perylenecarboxaldehyde
描述
3-Perylenecarboxaldehyde is a derivative of perylene, which is a polycyclic aromatic hydrocarbon known for its stable structure and unique optical properties. Perylene derivatives, such as 3-Perylenecarboxaldehyde, are of significant interest in the field of organic electronics and photonics due to their strong absorption in the visible spectrum and their ability to act as charge carriers and generators .
Synthesis Analysis
The synthesis of perylene derivatives varies depending on the desired substituents and the properties required for specific applications. For instance, perylene-3,4-dicarboximides can be synthesized by reacting primary amines with perylene tetracarboxylic anhydride, resulting in highly fluorescent and photostable dyes . Additionally, perylene bis(dicarboximides) can be obtained through a one-step synthesis from perylene tetracarboxylic anhydride by partial decarboxylation . The introduction of various substituents, such as alkyl chains or cyanate groups, can be used to modify the electronic and optical properties of the perylene derivatives .
Molecular Structure Analysis
The molecular structure of perylene derivatives is confirmed using techniques such as FT-IR, NMR spectroscopy, and elemental analysis . The introduction of different substituents can influence the energy band structures of the perylene derivatives, as seen in the case of alkyl chain substituted compounds, which exhibit altered HOMO and LUMO energy levels compared to perylene tetracarboxylic dianhydride (PTCDA) . The molecular orbitals, spin density distributions, and geometries of radical cations of perylene derivatives have been studied using EPR, ENDOR spectroscopy, and DFT calculations .
Chemical Reactions Analysis
Perylene derivatives undergo various chemical reactions, including reversible oxidation and reduction, which are essential for their application in organic electronics . The radical anions and cations of these molecules are stable and can form reversibly, which is a desirable property for charge transport materials . The formation of excited singlet and triplet states upon photoexcitation has been studied to understand the photophysics of perylene aggregates, which is crucial for their use in photovoltaic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of perylene derivatives are largely determined by their molecular structure. These compounds exhibit strong fluorescence, with quantum yields varying based on the type of substituent . They are also known for their high electron mobility, solubility in common organic solvents, and the ability to form liquid-crystalline phases, which are advantageous for creating thin films by spin-coating . The three-dimensional structure of certain perylene derivatives contributes to their characteristic properties as n-type organic photovoltaic materials .
科学研究应用
1. Detection of Trace Carbonyl Compounds
- Application Summary: 3-Perylenecarboxaldehyde is used in a silicon microfluidic device for the rapid, convenient, and efficient capture of trace level carbonyl compounds in liquid solvent . This application is particularly relevant for water quality testing .
- Methods of Application: The microfluidic device is engineered with a click chemical surface modification. The surface of the micropillars in the device is sputtered with precious metal silver and functionalized with the organic substance amino-oxy dodecane thiol (ADT) by self-assembly for capturing trace carbonyl compounds . The 3-perylenecarboxaldehyde solution diluted to 0.1 μmol/L is used as a test sample .
- Results: The detection of ppb level fluorescent carbonyl compounds demonstrates that the strategy proposed in this work shows great potential for rapid water quality testing and for other samples with trace carbonyl compounds .
2. Organic Electronics and Optoelectronic Devices
- Application Summary: 3-Perylenecarboxaldehyde is used in the field of organic electronics, optoelectronic devices, and fluorescent probes. Its unique structure makes it suitable for these applications.
- Results: The specific results or outcomes obtained from this application are not detailed in the source.
3. Fluorescence Spectroscopy Studies of Crossed Aldol Reactions
- Application Summary: 3-Perylenecarboxaldehyde is used in fluorescence spectroscopy studies of crossed aldol reactions . A new Nile red derivative incorporating a reactive aldehyde moiety (NR-CHO) is synthesized and its use in spectroscopic studies of heterogeneous catalyst activity in crossed aldol reactions is demonstrated .
- Methods of Application: Aldol reactions with acetone and acetophenone were run in 4:1 (v/v) DMSO:ketone solutions in the presence of both dilute (1 μM) and concentrated (1 mM) NR-CHO . NR-CHO fluorescence spectra were acquired as the reactions progressed .
- Results: The dye exhibits different behavior that defines whether the reaction stops at the addition (alcohol) product, or forms both addition and condensation (olefin) products, providing valuable initial information on catalyst activity .
4. Near-Infrared-Responsive Upconversion Nanovectors
- Application Summary: 3-Perylenecarboxaldehyde is used in the development of low-power near-infrared-responsive upconversion nanovectors .
- Methods of Application: The specific methods of application in this field are not detailed in the source .
- Results: The specific results or outcomes obtained from this application are not detailed in the source .
5. Biomimetic Cages
- Application Summary: 3-Perylenecarboxaldehyde is used in the development of biomimetic cages that can host up to 24 guests . These cages exhibit hierarchical binding and chiral resolution of a variety of molecules .
- Methods of Application: The specific methods of application in this field are not detailed in the source .
- Results: The authors suggest that such biomimetic cages could find applications in drug delivery, signal transduction, and enzyme-mimicking catalysis .
6. UV-Degradable Hydrogels
- Application Summary: 3-Perylenecarboxaldehyde is used in the synthesis of UV-degradable hydrogels . These hydrogels have potential applications in the field of biomedicine .
- Methods of Application: The specific methods of application in this field are not detailed in the source .
- Results: The specific results or outcomes obtained from this application are not detailed in the source .
安全和危害
属性
IUPAC Name |
perylene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O/c22-12-14-10-11-19-17-8-2-5-13-4-1-7-16(20(13)17)18-9-3-6-15(14)21(18)19/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZOCQOQNWTNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)C=O)C=CC=C5C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395203 | |
| Record name | 3-Perylenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Perylenecarboxaldehyde | |
CAS RN |
35438-63-2 | |
| Record name | 3-Perylenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Perylenecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)
![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)
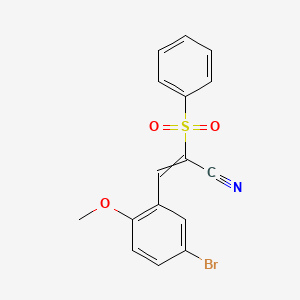
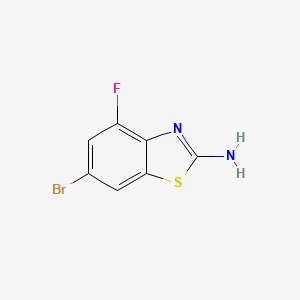
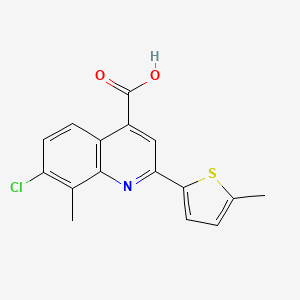
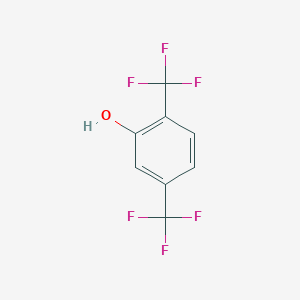
![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)
